2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIWSZDEXWTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxytetrahydrothiopyran ring: This step typically involves the use of sulfur-containing reagents and methoxylation reactions.
Formation of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide nitrogen, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Electronic Effects : The 4-methoxythian ring introduces sulfur-mediated hydrogen bonding and π-sulfur interactions, distinct from oxygen-dominated interactions in methoxyphenyl analogs .
- Conformational Flexibility : The thiopyran ring’s chair conformation may restrict rotational freedom compared to planar aryl groups, affecting binding pocket compatibility .
Biological Activity
2-Cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to an acetamide moiety with a methoxythian substituent. This unique structure is believed to contribute to its biological activity, particularly in modulating inflammatory pathways.
Research indicates that this compound may exert its effects primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. Selective COX-2 inhibitors are known for their anti-inflammatory, analgesic, and antipyretic properties while minimizing gastrointestinal toxicity associated with non-selective NSAIDs .
Table 1: Comparison of COX Inhibition
| Compound | COX-1 Inhibition | COX-2 Inhibition | Therapeutic Use |
|---|---|---|---|
| 2-Cyclopentyl-N-[(4-methoxy... | Minimal | Significant | Anti-inflammatory, analgesic |
| Indomethacin | Moderate | High | Anti-inflammatory |
| Aspirin | High | Moderate | Analgesic, anti-inflammatory |
Biological Activity
The biological activity of the compound has been evaluated in various preclinical studies. Notably, it has shown promise in treating conditions characterized by inflammation, such as rheumatoid arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers compared to untreated controls. The study highlighted the compound's ability to lower prostaglandin levels, which are key mediators of inflammation .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. A study evaluating various derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against specific cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | DCM, 0°C, Et₃N | 78 | |
| Intermediate isolation | Ethyl acetate/hexane recrystallization | 85 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions or compound purity. Methodological strategies include:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Purity validation : Use LC-MS to confirm >95% purity and rule out degradation products .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration ≤0.1%) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopentyl (δ ~1.5–2.5 ppm) and methoxythianyl (δ ~3.3 ppm for OCH₃) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 310.18) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .
Advanced: What computational and experimental approaches elucidate target interactions in biological systems?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized targets .
- CRISPR-Cas9 knockout models : Validate target relevance by observing activity loss in gene-edited cell lines .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to isolate the product .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >99% purity for biological assays .
Advanced: How does the sulfur atom in the thian ring influence stability and reactivity?
Answer:
- Oxidative stability : The thioether group is susceptible to oxidation; storage under argon with antioxidants (e.g., BHT) is advised .
- Coordination chemistry : The sulfur atom may chelate metal ions, altering reactivity in catalytic systems .
- Biological implications : Thioethers enhance membrane permeability but may interact with cysteine residues in proteins .
Advanced: What strategies optimize reaction yields when scaling up synthesis?
Answer:
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., acylations) .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) .
- In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Basic: How is the compound’s solubility profile determined for in vitro studies?
Answer:
- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C .
- HPLC-UV quantification : Compare peak areas of saturated solutions against standards .
Q. Table 2: Solubility Data
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 25.4 | |
| PBS (pH 7.4) | 0.8 |
Advanced: How can researchers address discrepancies in metabolic stability data across species?
Answer:
- Microsomal assays : Compare hepatic microsomes from humans, rats, and mice to identify species-specific CYP450 metabolism .
- Stable isotope labeling : Track metabolite formation via LC-MS/MS in cross-species studies .
- QSAR modeling : Predict metabolic hotspots (e.g., cyclopentyl oxidation) using computational tools .
Advanced: What mechanistic studies clarify its role in modulating enzyme activity?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
